molecular formula C6H6N2O2S B6168088 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole CAS No. 1567631-38-2

2-(2-nitroprop-1-en-1-yl)-1,3-thiazole

Cat. No.: B6168088
CAS No.: 1567631-38-2
M. Wt: 170.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Nitroprop-1-en-1-yl)-1,3-thiazole is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This compound is characterized by the presence of a nitro group and a prop-1-en-1-yl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Henry reaction, where benzaldehyde reacts with nitroethane in the presence of a base to form 1-phenyl-2-nitropropene . This intermediate can then undergo further reactions to introduce the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as recrystallization and purification using solvents like hexane, methanol, ethanol, or isopropanol .

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitroprop-1-en-1-yl)-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amines, while oxidation can produce various oxidized derivatives .

Mechanism of Action

The mechanism of action of 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring can also participate in binding interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Nitroprop-1-en-1-yl)-1,3-thiazole is unique due to the presence of both a nitro group and a thiazole ring, which confer distinct chemical and biological properties.

Properties

CAS No.

1567631-38-2

Molecular Formula

C6H6N2O2S

Molecular Weight

170.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.